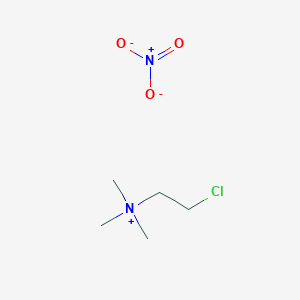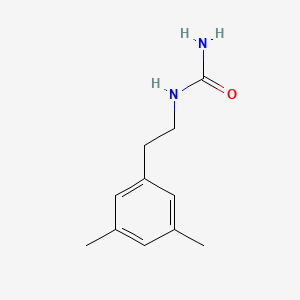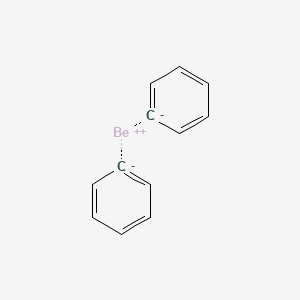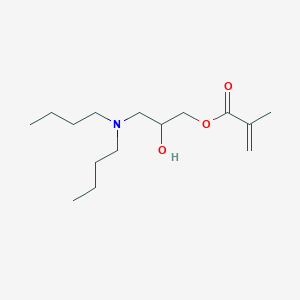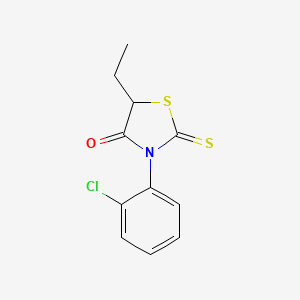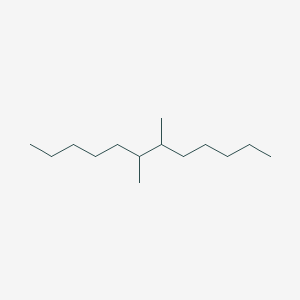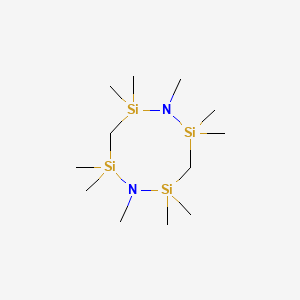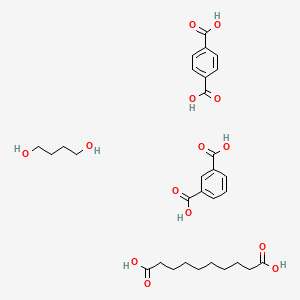
Benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; decanedioic acid; terephthalic acid is a complex compound that involves multiple carboxylic acids and a diol. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyesters and polyamides. The combination of these components results in a polymer with unique properties suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions between the carboxylic acids and the diol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The carboxylic acids and the diol are mixed in specific ratios and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the polymer. The polymer is then purified and processed into various forms for industrial use.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Esterification: The primary reaction involved in the synthesis of the polymer.
Hydrolysis: The polymer can be hydrolyzed back into its monomeric components under acidic or basic conditions.
Oxidation and Reduction: The carboxylic acid groups can undergo oxidation and reduction reactions, although these are less common in the context of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Toluene, xylene.
Conditions: Reflux, distillation.
Major Products
The major product of the esterification reaction is the polymer formed from benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid. This polymer exhibits unique mechanical and thermal properties, making it suitable for various applications.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance polyesters and polyamides.
Material Science: The polymer exhibits excellent mechanical properties, making it suitable for use in the production of fibers, films, and coatings.
Biomedical Applications: The biocompatibility of the polymer makes it suitable for use in medical devices and drug delivery systems.
Industrial Applications: Used in the production of adhesives, plasticizers, and other industrial materials.
Mécanisme D'action
The mechanism of action of this compound involves the formation of ester linkages between the carboxylic acid groups and the hydroxyl groups of the diol. This results in the formation of a polymer with repeating ester units. The molecular targets and pathways involved in the synthesis of this polymer include the activation of the carboxylic acid groups and the nucleophilic attack of the hydroxyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in the production of polyamides.
Succinic Acid: A dicarboxylic acid with similar reactivity but different chain length.
Phthalic Acid: An isomer of benzene-1,3-dicarboxylic acid with different properties.
Uniqueness
The uniqueness of this compound lies in the combination of benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid, resulting in a polymer with unique mechanical and thermal properties. This makes it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
25214-81-7 |
|---|---|
Formule moléculaire |
C30H40O14 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid |
InChI |
InChI=1S/C10H18O4.2C8H6O4.C4H10O2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-8H2,(H,11,12)(H,13,14);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
Clé InChI |
NGEXPMYDTNGFPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CCO)CO |
Numéros CAS associés |
25214-81-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




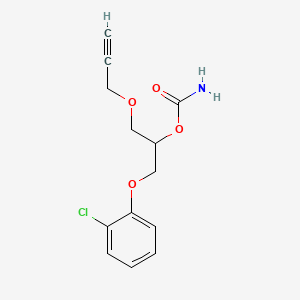
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
